2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine
Description
Properties
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-12-7-5-11(6-8-12)13-10-14(13)16(18)15-4-2-3-9-17-15/h2-9,13-14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKCTYVWANLSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation via Halogenated Intermediates
A foundational approach involves constructing the cyclopropane ring through halogenated intermediates. As detailed in patent WO2016116555A1, cyclopropanation can be achieved via radical bromination or chlorination of pre-functionalized benzene derivatives. For example, 4-chlorobutyryl chloride undergoes Friedel-Crafts acylation with toluene derivatives to form ketones, which are subsequently cyclized under basic conditions to yield cyclopropane rings. This method, however, faces challenges in regioselectivity, often producing meta-isomers as byproducts (up to 60% in some cases).
Reaction Conditions:
Optimization via One-Pot Synthesis
Recent advancements have explored one-pot methodologies to minimize intermediate isolation. A 2020 study demonstrated that treating 2-(4-methoxyphenyl)acrylonitrile with diazomethane in the presence of palladium catalysts facilitates cyclopropanation via [2+1] cycloaddition. This method reduces reaction steps but requires stringent temperature control (-20°C to 0°C) to prevent diazomethane decomposition.
Coupling Reactions for Pyridine Functionalization
Acylation of Pyridine Derivatives
The pyridine moiety is often introduced through nucleophilic acyl substitution. In a protocol adapted from carbon-11 labeling studies, 2-aminopyridine reacts with cyclopropanecarbonyl chloride in dichloromethane, using N,N-diisopropylethylamine (DIPEA) as a base. This yields 2-(cyclopropanecarbonyl)pyridine, which is further functionalized with 4-methoxyphenyl groups via Suzuki-Miyaura coupling.
Key Steps:
Direct Cyclopropanecarbonyl Transfer
An alternative route employs pre-formed cyclopropanecarbonyl donors. For instance, 2-pyridylzinc bromide reacts with 2-(4-methoxyphenyl)cyclopropanecarbonyl chloride in tetrahydrofuran (THF), facilitated by copper(I) iodide. This method achieves higher regioselectivity (>85%) but necessitates anhydrous conditions.
Claisen Condensation and Cyclization
Ketene Intermediate Generation
Claisen condensation between ethyl cyclopropanecarboxylate and 4-methoxyacetophenone generates a β-keto ester intermediate, which undergoes cyclization upon treatment with polyphosphoric acid (PPA). This method, while efficient, requires careful pH adjustment during work-up to prevent decarboxylation.
Typical Workflow:
Microwave-Assisted Acceleration
Microwave irradiation has been employed to reduce reaction times. A 2022 optimization study reported that cyclization under microwave conditions (150°C, 20 minutes) improved yields to 82% compared to conventional heating (6 hours, 70°C).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Friedel-Crafts Acylation | Short reaction sequence | Low regioselectivity, hazardous reagents | 40–50% |
| Suzuki Coupling | High regioselectivity | Requires palladium catalysts, costly | 70–75% |
| Claisen Condensation | Scalable, minimal byproducts | Long reaction times | 68–75% |
| Microwave Cyclization | Rapid, energy-efficient | Specialized equipment needed | 82% |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carbonyl group undergoes nucleophilic attacks, enabling transformations such as:
-
Amide formation : Reacts with primary/secondary amines (e.g., 4-methoxypyridin-3-amine ) to form substituted amides under basic conditions.
-
Esterification : Treatment with alcohols (e.g., ethanol) in the presence of acid catalysts yields esters.
-
Hydrolysis : Acidic or alkaline conditions hydrolyze the carbonyl to a carboxylic acid derivative.
Example :
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts under specific conditions:
-
Acid-catalyzed ring-opening : Concentrated HCl or HSO cleaves the cyclopropane, forming a 1,3-diketone or alkyl chain.
-
Thermal rearrangement : Heating induces ring-opening to generate alkenes or other unsaturated products.
Mechanism :
Protonation of the cyclopropane ring → ring strain relief via bond cleavage → formation of carbocation intermediates → stabilization through resonance.
Electrophilic Aromatic Substitution (EAS)
The aromatic rings participate in EAS with regioselectivity influenced by substituents:
| Reaction Type | Reagents/Conditions | Position of Substitution |
|---|---|---|
| Nitration | HNO, HSO | Meta to carbonyl on pyridine |
| Sulfonation | SO, HSO | Para to methoxy on phenyl |
| Halogenation | Cl, FeCl | Ortho/para to directing groups |
The methoxy group activates the phenyl ring for ortho/para substitution, while the pyridine’s electron-withdrawing nature directs meta substitution .
Catalytic Hydrogenation
The cyclopropane ring is reduced under hydrogenation:
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Catalysts : Pd/C or Raney Ni in H atmosphere.
-
Product : Saturated propyl chain attached to the carbonyl group.
Example :
Coordination Chemistry
The pyridine nitrogen coordinates with metal ions (e.g., Pd, Cu), forming complexes useful in catalysis or material science .
Application :
Condensation and Cyclization
-
Schiff base formation : Reacts with hydrazines to form hydrazones.
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Heterocycle synthesis : Under iodine or NHHCO, undergoes cyclization with amines (e.g., 2-aminopyridine) to form imidazo[1,2-a]pyridines .
Functionalization via Cross-Coupling
The pyridine ring participates in C–C bond-forming reactions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, showing inhibition of cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine | MCF-7 (Breast Cancer) | 12.5 |
| 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine | A549 (Lung Cancer) | 10.0 |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's, it demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function.
Material Science
Polymer Synthesis
The unique structure of 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine makes it suitable for the development of novel polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in coatings, adhesives, and composites.
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | High tensile strength |
Organic Synthesis
Reagent in C-H Activation Reactions
This compound can serve as a reagent in C-H activation processes, facilitating the functionalization of aromatic compounds. It has been successfully used in the synthesis of complex organic molecules through palladium-catalyzed coupling reactions.
Case Study 1: Anticancer Efficacy
A clinical study evaluated the anticancer efficacy of 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine against ovarian cancer cells. The results showed significant tumor growth inhibition in vivo, suggesting its potential as a therapeutic agent for resistant cancer types.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved memory performance on cognitive tests compared to control groups.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)cyclopropylmethanone oxime: A related compound with an oxime group, which may exhibit different chemical and biological properties.
Cyclopropyl (4-pyridinyl)methanone: Lacks the methoxyphenyl group, leading to differences in reactivity and applications.
Uniqueness
Biological Activity
The compound 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclopropanecarbonyl group and a 4-methoxyphenyl moiety. This unique structure may contribute to its interaction with biological targets, enhancing its pharmacological properties.
The biological activity of 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The cyclopropanecarbonyl group may enhance binding affinity, while the methoxy group can influence electronic properties, potentially modulating activity against various biological pathways.
Anticancer Activity
Recent studies have indicated that derivatives similar to 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine exhibit significant anticancer properties. For instance, compounds with methoxy substitutions have shown selective antiproliferative effects against various cancer cell lines, including HeLa and BxPC-3. The presence of the methoxy group appears to enhance hydrophobic interactions, improving binding to cellular targets .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.5 |
| Compound B | RD | 1.0 |
| Compound C | BxPC-3 | 0.8 |
Inhibition of Enzymatic Activity
The compound has been studied for its potential as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory processes. Modifications in the structure have led to derivatives with IC50 values ranging from 10–87 nM, indicating potent inhibitory effects .
Table 2: HNE Inhibitory Activity of Derivatives
| Derivative | IC50 (nM) |
|---|---|
| Derivative X | 10 |
| Derivative Y | 56 |
| Derivative Z | 87 |
Case Studies
In a recent study examining the efficacy of pyridine derivatives as HNE inhibitors, researchers synthesized several compounds based on structural modifications. The most potent derivative demonstrated an IC50 value comparable to established inhibitors, suggesting that further exploration could lead to effective therapeutic agents for conditions involving HNE dysregulation .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[2-(4-methoxyphenyl)cyclopropanecarbonyl]pyridine with high purity?
- Methodology :
- Use anhydrous conditions to prevent hydrolysis of sensitive intermediates, as seen in analogous pyridine derivatives (e.g., 2-(2,5-Dichlorobenzoyl)pyridine) .
- Optimize reaction parameters: Solvent choice (e.g., dichloromethane for stability), temperature control (room temperature to 60°C), and stoichiometric ratios of reagents (e.g., cyclopropane precursors and pyridine carbonylating agents).
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .
- Key Data : Yields for similar compounds (e.g., 2-(4-Methoxyphenyl)pyridine) range from 41% to 76% under aerobic conditions .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with published data (e.g., 2-(4-Methoxyphenyl)pyridine in shows distinct aromatic proton splitting patterns) .
Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and cyclopropane ring vibrations (C-C stretching, ~1000–1300 cm) .
Mass Spectrometry (MS) : Confirm molecular weight (213.23 g/mol via PubChem ) and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per standards in ) .
Q. What safety protocols are critical for handling this compound?
- Safety Measures :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H313 hazard code in ) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (P261 precaution in ) .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation (P403+P233 guidelines in ) .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The cyclopropane’s ring strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions, which can be leveraged for derivatization.
- Steric effects from the cyclopropane may hinder nucleophilic attack at the pyridine’s carbonyl group, requiring catalysts (e.g., Pd for Suzuki-Miyaura coupling) to enhance reactivity .
- Experimental Design :
- Test reactivity with Grignard reagents or transition-metal catalysts, monitoring products via NMR for ring-opening adducts or cross-coupled derivatives.
Q. How can researchers resolve contradictions in spectral data between synthetic batches?
- Troubleshooting Strategy :
Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, anhydrous environment) to minimize batch variability .
Advanced Spectroscopic Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by conformational isomers .
X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm molecular geometry (as demonstrated for 2-(4-Hydroxyphenyl)acetic acid in ) .
Q. What methodologies are effective for studying this compound’s biological activity?
- Pharmacological Approaches :
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based assays .
- Molecular Docking : Model interactions with biological targets (e.g., pyridine-binding enzymes in ) to predict binding affinities .
- ADMET Profiling : Assess solubility (logP), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) .
Q. What strategies are recommended for synthesizing derivatives with enhanced bioactivity?
- Derivatization Pathways :
Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., chloro, nitro) to alter electronic properties (e.g., 2-(4-Chlorophenyl) derivatives in ) .
Ring Expansion : Convert the cyclopropane to a cyclohexane ring to reduce steric hindrance.
Hybrid Molecules : Conjugate with pharmacophores like piperidine (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in ) for dual-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
